MC-Val-Cit-OH -

MC-Val-Cit-OH

Catalog Number: EVT-8246698
CAS Number:
Molecular Formula: C21H33N5O7
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-Val-Cit-OH, also known as N-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]-L-valyl-N-5-carbamoyl-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide, is a synthetic compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound serves as a peptide linker that connects cytotoxic drugs to antibodies, facilitating targeted delivery to cancer cells. The design of MC-Val-Cit-OH enhances the stability and efficacy of ADCs by providing a cleavable bond that can be selectively hydrolyzed in the tumor microenvironment, allowing for the release of the drug payload upon internalization by target cells.

Source and Classification

MC-Val-Cit-OH is classified under peptide linkers and falls within the broader category of compounds used in bioconjugation chemistry. It is sourced from various chemical suppliers and research institutions, with its synthesis detailed in numerous scientific publications and patents. The compound's CAS Registry Number is 159857-80-4, indicating its unique identification in chemical databases.

Synthesis Analysis

The synthesis of MC-Val-Cit-OH has been optimized through various methodologies. A notable approach involves a multi-step process that begins with the coupling of L-citrulline and L-valine derivatives. The revised synthesis method reported in recent studies highlights a high-yielding route that minimizes epimerization, which is critical for maintaining the desired stereochemistry of the final product.

Key steps in the synthesis include:

  1. Formation of Dipeptide Linker: The initial step involves the coupling of Fmoc-Val-OSu with para-aminobenzyl alcohol using HATU as a coupling reagent, yielding Fmoc-Val-Cit-PABOH.
  2. Fmoc Deprotection: The Fmoc group is removed using triethylamine to generate Val-Cit-PABOH.
  3. Final Coupling Reaction: The resulting compound is then reacted with activated 6-maleimidohexanoic acid to form MC-Val-Cit-OH in excellent yield (up to 95%) as a single diastereomer .
Molecular Structure Analysis

The molecular structure of MC-Val-Cit-OH can be described by its molecular formula C28H40N6O7C_{28}H_{40}N_{6}O_{7} and molecular weight of 572.66 g/mol. The compound features several functional groups, including amides and hydroxyl groups, which contribute to its reactivity and solubility characteristics.

Structural Data

  • Molecular Formula: C28H40N6O7
  • Molecular Weight: 572.66 g/mol
  • Appearance: White to almost white powder or crystalline solid
  • Purity: Greater than 98% (HPLC)
Chemical Reactions Analysis

MC-Val-Cit-OH participates in several chemical reactions that are essential for its function as a linker in ADCs:

  1. Hydrolysis: Under physiological conditions, MC-Val-Cit-OH can undergo hydrolysis, releasing the attached drug payload when exposed to specific enzymes such as cathepsin B.
  2. Amide Bond Formation: The compound can react with various drug moieties through amide bond formation, allowing for the conjugation of cytotoxic agents to antibodies.
  3. Cleavage Mechanism: The cleavage mechanism involves enzymatic action where cathepsin B cleaves the Val-Cit bond, facilitating drug release within targeted cells .
Mechanism of Action

The mechanism of action for MC-Val-Cit-OH revolves around its role in ADCs:

  1. Targeted Delivery: The antibody component binds specifically to antigens on cancer cells, allowing for selective delivery.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Enzymatic Cleavage: Once inside the cell, cathepsin B cleaves the linker at the Val-Cit bond, releasing the cytotoxic drug directly into the cytoplasm where it can exert its therapeutic effects.

This targeted mechanism enhances the therapeutic index while minimizing systemic toxicity associated with traditional chemotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature
  • Storage Conditions: Should be stored frozen at -20°C under inert gas to prevent degradation from moisture and light exposure.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under dry conditions but sensitive to light and moisture.

Relevant analyses indicate that MC-Val-Cit-OH exhibits good stability in biological systems, making it suitable for use in ADC formulations .

Applications

MC-Val-Cit-OH is primarily used in:

  1. Antibody-Drug Conjugates: Its main application lies in enhancing the efficacy of ADCs by providing a stable yet cleavable linker that allows for targeted delivery of chemotherapeutic agents directly to cancer cells.
  2. Research and Development: Used extensively in academic and pharmaceutical research to explore new ADC formulations and improve existing therapies.

The versatility and effectiveness of MC-Val-Cit-OH make it a valuable component in modern cancer therapy strategies aimed at improving patient outcomes while reducing side effects associated with conventional treatments .

Synthetic Methodologies and Optimization Strategies

Dipeptide Linker Synthesis: Challenges in Epimerization Control

Epimerization represents a critical challenge in synthesizing chiral dipeptide linkers like MC-Val-Cit-OH, where stereochemical integrity directly influences biological activity and enzymatic cleavage efficiency. During conventional peptide coupling, the α-stereocenter of citrulline is particularly susceptible to racemization due to oxazol-5(4H)-one intermediate formation. This occurs when the C-terminal carboxylic acid of protected Val-Cit dipeptides (e.g., Fmoc-Val-Cit-OH) is activated for coupling with para-aminobenzyl alcohol (PABOH). The activated carboxylic acid undergoes intramolecular cyclization, forming a planar oxazolone that readily racemizes under mild basic conditions prior to nucleophilic attack. As reported, traditional routes using ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) coupling yielded diastereomeric ratios as low as 3:1 (desired:epimer), necessitating difficult purification and reducing overall yield [1] [2].

The structural vulnerability of citrulline exacerbates this issue. Unlike natural amino acids, citrulline contains a ureido side chain that lacks strong directing effects during coupling. In the original Dubowchik synthesis route, epimerization occurred in 20–40% of products during PABOH conjugation to Fmoc-Val-Cit-OH. Nuclear magnetic resonance characterization confirmed epimerized byproducts resulted from Hα abstraction at the citrulline residue, leading to diastereomer contamination that compromised linker performance in antibody-drug conjugates [1] [7].

Table 1: Epimerization Rates Under Different Coupling Conditions

Coupling ReagentSubstrateEpimerization RateDiastereomeric Ratio
EEDQFmoc-Val-Cit-OH25–40%3:1 to 4:1
HATUFmoc-Val-Cit-OH20–35%3:1 to 8:1
HATUCbz-Val-Cit-OH45–50%~1:1
HATUFmoc-Cit-PABOH<2%>50:1

HATU-Mediated Coupling Reactions for Improved Yield and Stereochemical Integrity

Strategic redesign of the synthetic sequence to avoid C-terminal activation of dipeptides eliminated oxazolone-mediated epimerization. By reversing the coupling order, researchers conjugated protected citrulline (Fmoc-Cit-OH or Cbz-Cit-OH) directly to PABOH prior to valine attachment. This approach leverages HATU’s superior acylation efficiency while avoiding electron withdrawal from the citrulline carbonyl during activation. HATU generates stable aminium/uronium intermediates that react with PABOH’s aromatic amine to form Fmoc-Cit-PABOH or Cbz-Cit-PABOH with 60–80% yield and <2% epimerization. Crucially, no oxazolone formation was detected due to the absence of α-proton abstraction at the monomer stage [1] [7].

Subsequent chain elongation using active ester chemistry (Fmoc-Val-OSu) further preserved stereochemistry. Coupling Fmoc-Val-OSu with H-Cit-PABOH in dimethylformamide at 0°C provided Fmoc-Val-Cit-PABOH in 85–95% yield as a single diastereomer. This step exploits the low racemization tendency of N-hydroxysuccinimide esters and avoids carbodiimide reagents entirely. Kinetic studies confirmed that HATU activation of citrulline’s single carboxylic acid group proceeded 8× faster than analogous dipeptide activation, minimizing exposure time to potential racemization conditions [1] [2].

Table 2: Performance Comparison of Coupling Methods

Synthetic RouteOverall YieldEpimerizationKey Advantage
Traditional (EEDQ/HATU dipeptide)20–25%20–50%Fewer steps
HATU monomer (Cit-PAB first)50–60%<2%Stereochemical fidelity
Active ester (Val-OSu + Cit-PAB)85–95%UndetectableNo oxazolone risk

Protecting Group Strategies: Fmoc versus Cbz in Sequential Deprotection

Selection of Nα-protecting groups dictates deprotection compatibility and overall route efficiency. Fluorenylmethyloxycarbonyl (Fmoc) and carboxybenzyl (Cbz) both enable high-yielding syntheses but present distinct trade-offs:

  • Fmoc-Cit-PABOH Synthesis: Fmoc protection permits base-mediated deprotection (20% piperidine in dimethylformamide). However, its base sensitivity necessitates precise stoichiometry during HATU coupling; excess diisopropylethylamine (>1 equiv) accelerates Fmoc cleavage, reducing yields to 60–65%. After valine coupling, Fmoc removal precedes maleimide cap attachment [1] [5].
  • Cbz-Cit-PABOH Synthesis: Cbz stability under basic conditions allows HATU coupling with 2.5 equivalents of diisopropylethylamine, boosting yields to 70–80%. Final Cbz cleavage requires catalytic hydrogenation (Pd/C, H₂), introducing metal handling constraints and potential side-reactions with unsaturated payloads. Despite this, no epimerization occurs during hydrogenolysis [1] [7].

For MC-Val-Cit-PAB-OH production, the Fmoc route is preferred due to orthogonal deprotection: Triethylamine-mediated Fmoc removal from Val-Cit-PABOH precedes direct reaction with maleimidocaproic acid N-hydroxysuccinimide ester. This avoids hydrogenation and maintains >98% chiral purity. In contrast, Cbz deprotection risks reduction of maleimide olefins if carried out after cap incorporation [1] [5].

Scalable Production Routes for Antibody-Drug Conjugate-Compatible Linker Synthesis

Scalable synthesis of MC-Val-Cit-OH demands optimization for throughput, cost-efficiency, and minimal chromatography. The current industrial route employs a six-step convergent approach starting from l-citrulline:

  • l-Citrulline Protection: Fmoc-Cl or Cbz-OSu in aqueous acetone (quantitative yield)
  • HATU-Mediated PABOH Coupling: 1.1 equiv HATU, 1.0–2.5 equiv diisopropylethylamine in dimethylformamide (60–80% yield)
  • Nα-Deprotection: Fmoc (20% piperidine) or Cbz (Pd/C, H₂)
  • Valine Incorporation: Fmoc-Val-OSu (2 equiv) in dimethylformamide at 0°C (85–95% yield)
  • Fmoc Removal: Triethylamine (20 equiv) in dimethylformamide
  • Maleimide Capping: Maleimidocaproic acid N-hydroxysuccinimide ester (1.5 equiv) in dichloromethane [1] [4]

This sequence achieves 50% overall yield at multi-gram scale—significantly higher than the 15–20% yield reported for linear Dubowchik routes. Process intensification focuses on in-line purification: Intermediate Fmoc-Cit-PABOH precipitates upon aqueous dilution, avoiding chromatography. Additionally, replacing EEDQ with HATU reduces reaction times from 24 hours to 2 hours. The final MC-Val-Cit-PAB-OH is isolated via crystallization (purity >98% by high-performance liquid chromatography), critical for antibody-drug conjugate manufacturing [1] [4] [7].

Economic assessments highlight PABOH coupling as the cost driver due to HATU expense. Novel peptide linkers like Val-Ala-Gly (demonstrated in trastuzumab conjugates) offer alternatives but require comparable optimization. Future scalability may integrate flow chemistry for maleimide capping to minimize diimide byproducts [6] [9].

Table 3: Cost Drivers in Scalable MC-Val-Cit-OH Synthesis

ParameterImpact on CostOptimization Strategy
HATU ConsumptionHigh (≥1.1 equiv)Catalyst recycling protocols
Chromatography StepsModerate (2 steps)Crystallization of intermediates
PABOH AvailabilityModerateAlternate spacer design (e.g., PEG)
Epimerization PurificationHigh if >5%HATU monomer route (epimerization <2%)

Properties

Product Name

MC-Val-Cit-OH

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid

Molecular Formula

C21H33N5O7

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18+/m0/s1

InChI Key

WXNPFVBGHOJJLL-KBXCAEBGSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.